

DRP-104 Versus DON: A Comparative Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of DRP-104 (sirpiglenastat) and its active metabolite, 6-diazo-5-oxo-L-norleucine (DON). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences in the safety and mechanisms of action of these two compounds.

Executive Summary

DRP-104 is a novel prodrug of the broad-acting glutamine antagonist DON.[1][2] While DON has shown promising anti-tumor efficacy, its clinical development has been hampered by significant gastrointestinal toxicity.[3][4] DRP-104 was designed to mitigate this toxicity by achieving preferential activation within the tumor microenvironment, thereby widening the therapeutic window.[1][3] This guide outlines the comparative toxicity data, mechanisms of toxicity, and the underlying signaling pathways.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of DRP-104 and DON.

Table 1: In Vivo Acute Toxicity



Compound	Species	Route of Administration	LD50	Reference
DON	Mouse	Intraperitoneal	49 - 70 mg/kg	[5]
DON	Mouse	Oral	46 - 78 mg/kg	[5]
DRP-104	-	-	Not reported*	-

*No classical LD50 values have been reported for DRP-104, as it is designed for tumor-targeted delivery and has shown minimal effects on body weight at efficacious doses in preclinical studies.[3][6] For instance, in EL4 tumor-bearing mice, DRP-104 administered subcutaneously at doses up to 1 mg/kg (DON equivalent) resulted in complete tumor regression with minimal impact on body weight, whereas an equimolar dose of DON caused a substantial 20-30% body weight reduction.[3]

Table 2: In Vitro Cytotoxicity

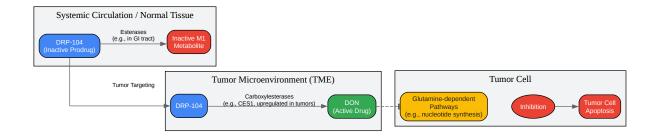


Compound	Cell Line	Cell Type	IC50 / EC50	Reference
DRP-104	P493B	Lymphoma	10 μM (EC50)	[3][7]
DON	P493B	Lymphoma	4.0 ± 0.6 μM (EC50)	[3]
DON	BxPC-3	Pancreatic Ductal Adenocarcinoma	~10 μM	[8]
DON	Capan-2	Pancreatic Ductal Adenocarcinoma	~5 μM	[8]
DON	CFPAC-1	Pancreatic Ductal Adenocarcinoma	~2 μM	[8]
DON	MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	~25 μM	[8]
DON	PANC-1	Pancreatic Ductal Adenocarcinoma	~20 μM	[8]
DON	IPEC-1	Pig Intestinal Epithelial	Viability affected at ≥ 0.9 μmol/L	[9]
DON	IPEC-J2	Pig Intestinal Epithelial	Viability affected at ≥ 3.5 μmol/L	[9]
DON	HepG2	Human Liver Cancer	Viability affected at ≥ 0.9 μmol/L	[9]
DON	RTgill-W1	Rainbow Trout Gill	Viability affected at ≥ 10 μmol/L	[9]

Mechanisms of Action and Toxicity DRP-104: Tumor-Targeted Glutamine Antagonism



DRP-104 is a prodrug designed for preferential conversion to the active drug, DON, within the tumor microenvironment.[1][2] This targeted activation is a key feature differentiating its toxicity profile from that of systemically administered DON.



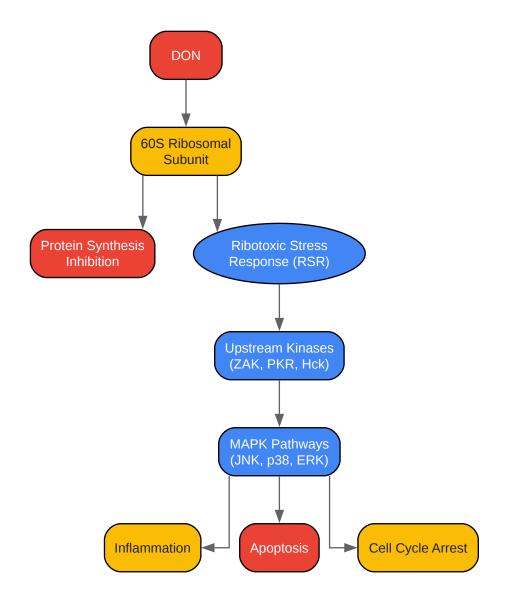
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Caption: DRP-104 is designed for tumor-targeted activation to DON, minimizing systemic toxicity.

DON: Ribotoxic Stress and Systemic Toxicity

DON, a mycotoxin, exerts its toxicity by binding to the 60S subunit of eukaryotic ribosomes, leading to an inhibition of protein synthesis and the induction of a "ribotoxic stress response".[5] This response activates mitogen-activated protein kinase (MAPK) pathways, which can lead to inflammation, apoptosis, and cell cycle arrest.[5]





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Caption: DON induces a ribotoxic stress response by binding to the ribosome, leading to MAPK activation.

Experimental Protocols In Vivo Toxicity and Efficacy Studies of DRP-104

Objective: To assess the anti-tumor efficacy and systemic toxicity of DRP-104 compared to DON.

Animal Model: C57BL/6/CES1-/- mice are used to better mimic human metabolism, as DRP-104 is unstable in the plasma of wild-type mice.[3]







Tumor Model: Mice are subcutaneously inoculated with tumor cells (e.g., EL4 murine T cell lymphoma or MC-38 murine colon adenocarcinoma).[3][7]

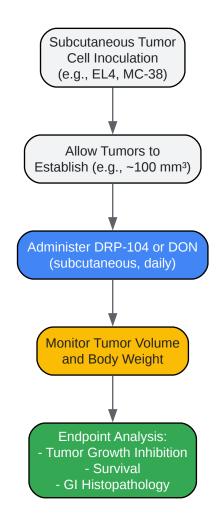
Dosing:

- DRP-104 is administered subcutaneously at doses ranging from 0.1 to 1.4 mg/kg (DON equivalent).[3][6]
- DON is administered at an equimolar dose to DRP-104.[3]
- Dosing is typically performed daily for a specified number of cycles (e.g., 5 days on, 2 days off).[6]

Endpoints:

- Efficacy: Tumor volume is measured regularly using calipers.[6]
- Toxicity: Body weight is monitored throughout the study. At the end of the study, gastrointestinal tissues are collected for histopathological analysis to assess for signs of toxicity such as ulceration and inflammation.[3]





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Caption: Workflow for assessing in vivo efficacy and toxicity of DRP-104 and DON.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of DRP-104 and DON on various cell lines.

Cell Lines: A panel of cancer cell lines (e.g., P493B lymphoma, various pancreatic ductal adenocarcinoma lines) and normal or non-cancerous cell lines (e.g., intestinal epithelial cells) are used.[3][8]

Methodology:

Cells are seeded in 96-well plates and allowed to adhere overnight.



- The following day, cells are treated with a serial dilution of the test compound (DRP-104 or DON).
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the WST-1 assay or crystal violet assay.[9][10]
- The absorbance is read using a plate reader, and the data is normalized to untreated control
 cells.
- IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]

Conclusion

The available data strongly indicate that DRP-104 possesses a significantly improved toxicity profile compared to its active metabolite, DON. This is primarily attributed to its design as a tumor-targeted prodrug, which minimizes systemic exposure and the associated gastrointestinal toxicity that has limited the clinical utility of DON.[3] While both compounds demonstrate potent anti-tumor activity by inhibiting glutamine metabolism, DRP-104's mechanism of targeted activation represents a promising strategy to harness the therapeutic potential of DON with enhanced safety. Further clinical investigation is ongoing to validate these preclinical findings in human patients.

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